molecular formula C15H14O3 B1597526 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 669713-73-9

2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No. B1597526
M. Wt: 242.27 g/mol
InChI Key: RWCAHCLLXAXLGN-UHFFFAOYSA-N
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Description

“2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound with the molecular weight of 242.27 . It is also known as 2-BIPHENYL-(3’-METHOXY)ACETIC ACID .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of boron reagents, which have been developed with properties tailored for application under specific coupling conditions . Another method involves the palladium-catalyzed thioallylation method .


Molecular Structure Analysis

The molecular structure of “2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group with a methoxy group attached to one of the phenyl rings and an acetic acid group attached to the other .


Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The specific reactions that “2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” undergoes would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Synthesis of Novel Compounds

"2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid" plays a role in the synthesis of new chemical entities. For example, the acylation of amines and pyrazole with acyl chloride derivatives of similar compounds has led to new amides and 1-acylpyrazoles, indicating its utility in expanding chemical libraries for further application in drug development and materials science (Arutjunyan et al., 2013).

Fluorescent Labeling Reagents

Compounds derived from "2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid" have been explored for their potential in biomedical analysis. For instance, derivatives exhibiting strong fluorescence in a wide pH range of aqueous media have been developed as fluorescent labeling reagents. These findings suggest applications in the detection and quantification of biomolecules in various research and diagnostic contexts (Hirano et al., 2004).

Antimicrobial Evaluation

Derivatives of "2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid" have also been synthesized and evaluated for antimicrobial activity. This research direction is crucial for discovering new antimicrobial agents that can address the rising challenge of antibiotic resistance (Noolvi et al., 2016).

Chiral Auxiliary Applications

The acid has been investigated as a chiral auxiliary compound, showcasing its potential in the synthesis of enantiomerically pure substances. Chiral auxiliaries are invaluable in asymmetric synthesis, which is fundamental in the production of enantiopure pharmaceuticals (Majewska, 2019).

Corrosion Inhibition

Research into the application of derivatives for corrosion inhibition indicates the material science potential of "2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid". This area of study is crucial for industries dealing with metal preservation, especially in harsh chemical environments (Lgaz et al., 2020).

properties

IUPAC Name

2-[4-(3-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-4-2-3-13(10-14)12-7-5-11(6-8-12)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCAHCLLXAXLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374842
Record name (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid

CAS RN

669713-73-9
Record name 3′-Methoxy[1,1′-biphenyl]-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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